Product packaging for 6-Methyl-2-phenylchroman(Cat. No.:CAS No. 5689-37-2)

6-Methyl-2-phenylchroman

Cat. No.: B11881471
CAS No.: 5689-37-2
M. Wt: 224.30 g/mol
InChI Key: NPTFYGOMFVUHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-phenylchroman is a chemical compound of significant interest in medicinal and organic chemistry research. As a chroman derivative, it shares a structural relationship with flavonoids, a large class of naturally occurring compounds known for a wide spectrum of pharmacological activities. These activities include anti-inflammatory, antioxidant, and anticancer effects, making such compounds valuable templates for developing new therapeutic agents . Researchers investigate these compounds for their potential to modulate various biological pathways and signaling cascades . This compound serves as a key synthetic intermediate or a core scaffold for the design and development of novel molecules. Its applications extend to multiple research fields, including pharmaceutical development, where it can be used to create analogs with improved efficacy and selectivity , and as a building block in organic synthesis to explore new chemical spaces. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can rely on the high quality and consistency of our product for their critical work. For comprehensive handling and safety information, please consult the corresponding Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B11881471 6-Methyl-2-phenylchroman CAS No. 5689-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5689-37-2

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

6-methyl-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3

InChI Key

NPTFYGOMFVUHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis of 6 Methyl 2 Phenylchroman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a primary tool for the detailed structural analysis of 6-Methyl-2-phenylchroman, offering insights into the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the distinct protons in its structure. The aromatic protons of the phenyl group and the substituted benzene (B151609) ring of the chroman moiety typically resonate in the downfield region, generally between δ 6.8 and 7.5 ppm. The methyl group attached to the chroman ring gives rise to a singlet peak around δ 2.35 ppm. rsc.org

The protons on the pyran ring of the chroman structure exhibit specific multiplicities and coupling constants due to their spatial relationships. For instance, the proton at the C2 chiral center (H-2) often appears as a doublet of doublets, reflecting its coupling with the two diastereotopic protons at C3. rsc.org The protons at C4 also show characteristic signals, often as multiplets, due to their coupling with the adjacent C3 protons. vulcanchem.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-57.74d1.6 rsc.org
Phenyl-H7.46 - 7.34m- rsc.org
H-77.37 - 7.34m- rsc.org
H-86.98d8.4 rsc.org
H-25.46dd13.2, 2.9 rsc.org
H-3a3.04dd16.8, 13.2 rsc.org
H-3b2.88dd16.8, 3.0 rsc.org
6-CH₃2.35s- rsc.org

Note: Data presented is for a closely related derivative, 2-(4-chlorophenyl)-6-methylchroman-4-one, and serves as a representative example. Actual chemical shifts for this compound may vary slightly.

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic environment. Aromatic carbons typically appear in the range of δ 117-160 ppm. The carbon of the methyl group (6-CH₃) is found in the upfield region, around δ 20.45 ppm. rsc.org The C2 carbon, being attached to an oxygen atom and a phenyl group, resonates at a characteristic downfield shift, often around δ 78-79 ppm. rsc.org The C3 and C4 carbons of the pyran ring appear at approximately δ 44-45 ppm and within the aromatic region, respectively. rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative

Carbon AssignmentChemical Shift (δ, ppm)Reference
C-278.79 rsc.org
C-344.65 rsc.org
C-4a120.52 rsc.org
C-5126.66 rsc.org
C-6137.39 rsc.org
C-7127.52 rsc.org
C-8117.88 rsc.org
C-8a159.40 rsc.org
6-CH₃20.45 rsc.org
Phenyl C-1'137.43 rsc.org
Phenyl C-2'/6'129.03 rsc.org
Phenyl C-3'/5'131.32 rsc.org
Phenyl C-4'134.53 rsc.org

Note: Data presented is for 2-(4-chlorophenyl)-6-methylchroman-4-one and serves as a representative example. Actual chemical shifts for this compound may vary slightly.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spin systems and establishing the connectivity between atoms in this compound. mdpi.combac-lac.gc.ca

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY spectra can confirm the coupling between H-2 and the protons at H-3, and subsequently the coupling between H-3 and H-4 protons, tracing the spin system within the pyran ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already determined proton assignments. For example, the proton signal of the methyl group can be directly linked to its corresponding carbon signal. mdpi.combac-lac.gc.ca

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for piecing together the entire molecular structure. For example, an HMBC correlation between the methyl protons (at C-6) and the aromatic carbons C-5 and C-7 would confirm the position of the methyl group on the benzopyran ring. mdpi.combac-lac.gc.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural features of this compound through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. doi.org For a related compound, this compound-4-one, the calculated mass for the sodiated molecule [M+Na]⁺ is 261.08860, with the found mass being 261.08780, demonstrating the precision of this technique. rsc.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. researchgate.net The fragmentation of the 2-phenylchroman skeleton often involves characteristic losses. tandfonline.comtandfonline.com Common fragmentation pathways for flavonoid-type structures include retro-Diels-Alder (rDA) reactions, leading to the cleavage of the pyran ring. tandfonline.com The loss of the phenyl group at C2 is also a common fragmentation pathway. tandfonline.com Analysis of these fragments helps to confirm the connectivity and substitution pattern of the this compound molecule.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by absorption bands that confirm its core structural features.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The presence of two aromatic rings (the phenyl substituent and the fused benzene ring of the chroman system) gives rise to C-H stretching vibrations typically observed above 3000 cm⁻¹. For related compounds like 6-methyl-4-phenylchroman-2-ol, these have been noted at 3050 and 3027 cm⁻¹. jocpr.com

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) groups in the dihydropyran ring and the methyl (-CH₃) group at the C6 position produce characteristic C-H stretching bands in the 2850-2970 cm⁻¹ region. jocpr.com For the related this compound-4-one, stretches were observed at 3029 and 2919 cm⁻¹. rsc.org

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings result in a series of absorption bands in the 1450-1600 cm⁻¹ region. jocpr.com

C-O-C Ether Stretching: A diagnostically significant band for the chroman ring system is the asymmetric C-O-C stretching of the cyclic ether, which is strong and typically appears in the 1200-1260 cm⁻¹ range. For (S)-6-Methyl-2-phenylchroman, a strong absorption band has been reported at 1240 cm⁻¹ corresponding to this C-O-C ether stretch. vulcanchem.com

Functional GroupVibrational ModeExpected/Reported Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching> 3000 jocpr.com
Aliphatic C-H (CH₃, CH₂)Stretching2850 - 2970 jocpr.comrsc.org
Aromatic C=CStretching1450 - 1600 jocpr.com
Cyclic Aryl Ether (C-O-C)Asymmetric Stretching1240 vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. researchgate.net The chromophores in this compound are the phenyl group at C2 and the substituted benzene ring of the chroman moiety itself. These systems give rise to π → π* electronic transitions when they absorb light in the UV region. msu.edu

The absorption spectrum is expected to be dominated by transitions characteristic of substituted benzene rings. Simple aromatic compounds typically show three major electronic transitions. hebmu.edu.cn For benzene, these include a very strong absorption near 180 nm (the E1 band), a weaker band at 200 nm (the E2 or ¹La band), and a much weaker, structured band around 254 nm (the B or ¹Lb band). msu.edu In the chroman system, the fusion of the dihydropyran ring and the presence of substituents modify these transitions. The spectrum of chroman derivatives generally shows two primary absorption bands in the 200-280 nm range. hebmu.edu.cn

¹La Band: This is a high-energy transition expected in the 200-240 nm region. hebmu.edu.cn

¹Lb Band: This lower-energy transition is formally forbidden in highly symmetrical aromatic systems but becomes optically active in dissymmetric molecules like chromans. hebmu.edu.cn It typically appears with fine structure in the 260-280 nm range. hebmu.edu.cn

The presence of the C6-methyl group and the C2-phenyl group will cause bathochromic (shift to longer wavelength) and hyperchromic (increase in intensity) shifts relative to an unsubstituted chroman core.

TransitionChromophoreExpected Wavelength (λmax)Reference
π → π* (¹La band)Substituted Benzene Ring / Phenyl Group~200-240 nm hebmu.edu.cn
π → π* (¹Lb band)Substituted Benzene Ring / Phenyl Group~260-280 nm hebmu.edu.cn

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

This compound possesses a stereocenter at the C2 position, making it a chiral molecule that can exist as two enantiomers, (S) and (R). Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of such molecules in solution. scispace.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, resulting in a spectrum with positive or negative bands known as Cotton effects (CEs). hebmu.edu.cn

For chroman derivatives, the CD spectrum is particularly sensitive to the conformation, or helicity, of the dihydropyran ring. hebmu.edu.cn According to the established helicity rule for chromans, the sign of the Cotton effect associated with the ¹Lb electronic transition (around 260-280 nm) correlates directly with the helicity of the dihydropyran ring. hebmu.edu.cn

A positive Cotton effect in this region indicates a P-helicity (P for plus, or right-handed twist) of the dihydropyran ring.

A negative Cotton effect indicates an M-helicity (M for minus, or left-handed twist).

For 2-substituted chromans where the substituent at C2 adopts a pseudo-equatorial position, the helicity of the ring is directly tied to the absolute configuration at C2. This allows for the assignment of the absolute configuration based on the observed CD spectrum.

Absolute Configuration at C2Dihydropyran Ring HelicitySign of Cotton Effect (~260-280 nm)
(S)P (Plus)Positive
(R)M (Minus)Negative

Table based on the helicity rules for 2-substituted chromans. hebmu.edu.cn

X-ray Crystallography for Definitive Solid-State Structural Analysis

While a full crystallographic dataset for this compound is not available in the cited literature, studies on (S)-6-Methyl-2-phenylchroman report that the benzopyran ring is planar with a dihedral angle of 12.5° between the phenyl and chroman rings. vulcanchem.com Analysis of related flavanone (B1672756) structures shows that the dihydropyran ring typically adopts a slightly distorted envelope or half-chair conformation. researchgate.netiucr.org In these conformations, the chiral carbon atom is puckered away from the plane of the rest of the ring system. nih.gov A complete X-ray crystallographic analysis would provide precise data on these structural parameters.

Crystallographic ParameterDescriptionReported Value for this compound
Molecular FormulaThe elemental composition of the molecule.C₁₆H₁₆O vulcanchem.com
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Not available in cited sources
Space GroupThe symmetry group of the crystal (e.g., P2₁/c).Not available in cited sources
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.Not available in cited sources
Dihedral Angle (Phenyl vs. Chroman)The angle between the planes of the two aromatic systems.12.5° vulcanchem.com
Dihydropyran Ring ConformationThe shape of the non-aromatic heterocyclic ring (e.g., Half-chair, Envelope).Expected to be Half-chair or Envelope iucr.org

This table includes expected parameters for a full crystallographic analysis; not all data is available in the provided sources.

Computational Chemistry and Theoretical Investigations of 6 Methyl 2 Phenylchroman

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Methyl-2-phenylchroman. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the conformational landscape of flavonoid and chroman derivatives. nih.govsemanticscholar.org For this compound, the flexibility of the heterocyclic chroman ring and the rotational freedom of the C2-phenyl group give rise to multiple possible conformations. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to perform geometry optimization of these various conformers. nih.gov These calculations identify the minimum energy structures on the potential energy surface, which correspond to the most stable conformations of the molecule.

Table 1: Illustrative Conformational Energy Profile of this compound using DFT

ConformerDihedral Angle (C3-C2-C1'-C2')Relative Energy (kcal/mol)
Equatorial-Phenyl (Staggered)60°0.00
Equatorial-Phenyl (Eclipsed)+2.5
Axial-Phenyl (Staggered)60°+1.8
Axial-Phenyl (Eclipsed)+4.0
Note: This table is illustrative and based on typical findings for 2-phenylchroman systems. Actual values would require specific DFT calculations for this compound.

Ab Initio Methods for High-Level Electronic Structure Analysis

While DFT is a workhorse for many computational studies, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure analysis, albeit at a greater computational cost. rsc.orgaau.edu.et These methods are particularly valuable for obtaining precise electronic energies and for studying systems where electron correlation effects are crucial. aau.edu.et

For this compound, ab initio calculations can be employed to refine the geometries obtained from DFT and to calculate electronic properties like ionization potentials and electron affinities with high precision. aau.edu.et The electronic structure of chromone-related molecules has been investigated using ab initio methods to correlate with their observed reactivity. doi.org Such studies on this compound would provide a detailed map of electron density and electrostatic potential, highlighting the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

Computational Prediction of Vibrational Frequencies (IR)

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. mdpi.com By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. mdpi.comresearchgate.net The calculated frequencies are often systematically scaled to account for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

These calculations not only predict the position of the absorption bands but also their intensities and the nature of the atomic motions for each vibrational mode. This allows for a detailed assignment of the experimental IR spectrum, correlating specific peaks with the stretching and bending vibrations of the C-H, C-O, C-C bonds, and the deformations of the chroman and phenyl rings.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Phenylchroman Derivative

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch30603065
Aliphatic C-H Stretch29252930
C=C Aromatic Stretch16101608
C-O-C Asymmetric Stretch12301225
Note: This table illustrates the typical accuracy of DFT in predicting IR spectra for related flavanone (B1672756) structures. mdpi.com Specific values for this compound would require dedicated calculations.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The theoretical calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, has become a standard practice for aiding in the assignment of complex spectra. rsc.orgmdpi.com

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each atom in the molecule. mdpi.comresearchgate.net These predictions are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis. By comparing the calculated chemical shifts for different low-energy conformers with the experimental spectrum, it is often possible to determine the dominant conformation in solution. rsc.org The influence of the methyl group at C6 and the phenyl group at C2 on the electronic environment of the nearby protons and carbons would be clearly reflected in the calculated chemical shifts.

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Substituted Chroman

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C278.579.2
C328.128.9
C430.531.0
C4a122.3121.8
C6128.0127.5
Note: This table is based on data for related chroman derivatives and demonstrates the expected correlation between theoretical and experimental values. mdpi.com

Stereochemical Analysis and Isomeric Stability

The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers, (R)-6-Methyl-2-phenylchroman and (S)-6-Methyl-2-phenylchroman. Computational methods can be used to investigate the relative stabilities of diastereomers if additional stereocenters are present, as in some derivatives. nih.gov

For the enantiomers of this compound, quantum chemical calculations would predict identical energies, as they are mirror images. However, the interaction of these enantiomers with a chiral environment, such as a chiral catalyst or a biological receptor, can be modeled to understand enantioselectivity. Furthermore, computational analysis of the potential energy surface can reveal the energy barriers for the interconversion of different conformers, providing insight into the molecule's dynamic behavior. The stability of various isomers, including constitutional isomers where the methyl group is at a different position on the aromatic ring, can also be readily compared using their calculated electronic energies.

Conformational Space Exploration and Global Minima Identification

The non-planar nature of the dihydropyran ring in the chroman scaffold means that this compound can exist in several different conformations. The exploration of its conformational space to identify the most stable structure, or global minimum, is a fundamental task in computational chemistry.

The chroman ring system typically adopts puckered conformations, such as half-chair or envelope forms, similar to other heterocyclic six-membered rings. The precise conformation is dictated by the steric and electronic influences of its substituents. In this compound, the equatorial or axial positioning of the C2-phenyl group is a primary determinant of conformational stability. Generally, large substituents prefer an equatorial orientation to minimize unfavorable 1,3-diaxial steric interactions. sapub.org

Computational studies on related flexible chroman derivatives, such as vitamin E model compounds, utilize a combination of DFT calculations and Nuclear Magnetic Resonance (NMR) data to map the conformational landscape. nih.gov These studies build a potential energy surface by systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting conformer. This process allows for the identification of all low-energy conformers and the global energy minimum. For highly flexible molecules, accurately accounting for intramolecular dispersion effects is critical for obtaining reliable results. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally. The synthesis of the this compound core can be investigated using these methods.

A common route for synthesizing related chroman-4-one structures involves the acid-catalyzed reaction between a phenol (B47542) (like p-cresol) and a cinnamic acid derivative. chemicalbook.com This reaction typically proceeds through a Friedel-Crafts acylation followed by an intramolecular cyclization. acs.org DFT calculations can be employed to model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This profile helps in understanding the reaction's feasibility, identifying the rate-determining step, and predicting the regioselectivity, which is crucial when using substituted phenols.

Furthermore, more complex synthetic procedures, such as palladium-catalyzed reactions to form chroman derivatives, have been proposed with plausible mechanisms that can be verified through computational modeling. acs.org For example, the synthesis of spiro-chromanone hybrids involves a cycloaddition reaction where the stereochemical outcome can be predicted and rationalized through computational docking and molecular dynamics simulations. nih.gov These models help chemists understand how substrates approach each other and why a particular stereoisomer is formed preferentially.

Solvent Effects and Environmental Perturbations on Molecular Properties

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational chemistry simulates these environmental perturbations, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netredalyc.org

Studies on substituted chromans using the DFT/B3LYP method with PCM have shown that solvent polarity plays a defining role in reaction mechanisms. researchgate.net For instance, in the context of antioxidant activity, a hydrogen atom transfer (HAT) mechanism is favored in nonpolar solvents like benzene (B151609), whereas a sequential proton loss electron transfer (SPLET) mechanism is the most probable pathway in polar solvents such as water and DMSO. researchgate.net This is because polar solvents can stabilize charged intermediates involved in the SPLET pathway.

Solvent effects also extend to molecular and electronic properties. Theoretical investigations on structurally related chalcones demonstrated that the dipole moment increases with the dielectric constant of the solvent. redalyc.org Similarly, the HOMO-LUMO energy gap, an indicator of chemical reactivity, decreases in more polar solvents, suggesting increased reactivity. scirp.org These computational models allow for a systematic study of how different solvents perturb the electronic structure and, consequently, the chemical behavior of chroman derivatives. redalyc.orgeajsti.org

Table 2: Predicted Solvent Effects on Chroman-like Molecules using PCM

PropertySolvent PolarityPredicted EffectReference
Reaction Mechanism Increasing PolarityShift from HAT to SPLET mechanism researchgate.net
Dipole Moment Increasing PolarityIncreases redalyc.org
HOMO-LUMO Gap Increasing PolarityDecreases (implies higher reactivity) scirp.org
Conformational Stability Polar/Protic SolventsCan alter the relative stability of conformers and disrupt intramolecular hydrogen bonds acs.org

Chemical Reactivity and Strategic Derivatization of 6 Methyl 2 Phenylchroman

Functionalization of the Chroman Ring System

The chroman ring system, consisting of a fused benzene (B151609) and pyran ring, offers multiple sites for chemical modification.

The benzene portion of the chroman ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the pyran oxygen. The inherent directing effects of the ether oxygen (ortho-, para-directing) and the alkyl bridge, combined with the C-6 methyl group, influence the regioselectivity of these reactions.

Common electrophilic substitution reactions applicable to the 6-methyl-2-phenylchroman core include:

Nitration: Introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. researchgate.net The position of substitution will be directed by the existing substituents.

Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogen atoms, which can serve as handles for further cross-coupling reactions. gu.se

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring using an acyl chloride/alkyl halide and a Lewis acid catalyst.

The regiochemical outcome of these substitutions is critical. For instance, in related chromanone systems, electrophilic substitutions are influenced by all substituents present on the benzopyran core.

The pyran ring of the this compound is a site for various chemical transformations that can alter the core structure and introduce new functionalities.

Oxidation: The benzylic C-4 position of the pyran ring can be oxidized to a carbonyl group, converting the chroman into the corresponding this compound-4-one (a flavanone (B1672756) derivative). Reagents such as diacetoxyiodobenzene (B1259982) (DIB) have been used for such dehydrogenations, offering an eco-friendly method. rasayanjournal.co.in Other oxidizing agents like chromium trioxide can also be employed. evitachem.com

Reduction: The pyran ring itself is generally stable to reduction, but if a carbonyl group is present at the C-4 position (in the corresponding chroman-4-one), it can be reduced back to a hydroxyl group or completely to a methylene (B1212753) group using reagents like sodium borohydride (B1222165) or through Clemmensen/Wolff-Kishner reductions.

Ring Opening/Closing: The ether linkage in the pyran ring can be cleaved under harsh acidic conditions. More controlled ring-opening reactions can occur if specific functionalities are present. For example, the synthesis of tolterodine (B1663597) involves the ring opening of a related 6-methyl-4-phenylchroman-2-one (B119032) lactone. gpatindia.com Conversely, cyclization reactions, such as the intramolecular Friedel-Crafts reaction of O-allyl phenols or the reaction of phenols with α,β-unsaturated carbonyl compounds, are common strategies to form the pyran ring and synthesize the chroman scaffold itself. smolecule.comnih.gov Studies on related systems have shown that ring-opened analogues can sometimes be formed as side products during functionalization reactions. rsc.org

Modifications of the Phenyl Substituent at C-2

The phenyl group at the C-2 position is another key site for derivatization. Standard aromatic chemistry can be applied to this ring to introduce a wide array of substituents, thereby modulating the steric and electronic properties of the entire molecule.

Electrophilic Aromatic Substitution: The C-2 phenyl ring can undergo reactions such as nitration, halogenation, and acylation. The position of substitution (ortho, meta, or para) on this phenyl ring can be controlled by the choice of reagents and reaction conditions. These modifications are crucial as the substitution pattern on the 2-phenyl ring plays a significant role in the biological activity of many flavonoid-type compounds. nih.govontosight.ai

Cross-Coupling Reactions: If a halogen is introduced onto the C-2 phenyl ring, it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of other aryl, alkyl, or alkyne groups.

The table below summarizes potential derivatization reactions on the C-2 phenyl group.

Reaction TypeReagent ExamplePotential Product Functionality
NitrationHNO₃/H₂SO₄-NO₂
HalogenationBr₂/FeBr₃-Br
Friedel-Crafts AcylationCH₃COCl/AlCl₃-COCH₃
Suzuki Coupling (from bromo-derivative)ArB(OH)₂ / Pd catalyst-Ar (Aryl group)

Chemical Transformations of the Methyl Group at C-6

The methyl group at the C-6 position, while generally unreactive, can be functionalized through specific oxidative methods. This allows for the introduction of polar functional groups, which can significantly alter the molecule's properties.

Benzylic Oxidation: The C-6 methyl group is at a benzylic position, making it susceptible to oxidation. Strong oxidizing agents can convert the methyl group into a carboxyl group (-COOH). harvard.edu More controlled oxidation can yield an aldehyde (-CHO) or a hydroxymethyl group (-CH₂OH).

Regioselective Oxidation: Studies on similar multi-substituted chroman systems have demonstrated that regioselective oxidation of a specific methyl group is possible. For instance, ammonium (B1175870) cerium(VI) nitrate (B79036) (CAN) has been successfully used to oxidize the methyl group at the 5-position of a related flavanone to a hydroxymethyl group, suggesting a similar transformation could be applied to the 6-methyl position. researchgate.net Photo-oxidation is another method that has been shown to functionalize benzylic methyl groups on the chroman core, leading to formyl or ethoxymethyl derivatives depending on the solvent. jst.go.jp

Stereospecific and Regioselective Derivatization Approaches

The development of stereospecific and regioselective methods is paramount for synthesizing specific isomers of this compound derivatives, which is often crucial for biological activity.

Stereospecific Synthesis: The C-2 position of this compound is a chiral center. Enantiomerically pure versions can be synthesized using several approaches. Asymmetric catalysis, employing chiral catalysts, can create the chroman ring with a specific stereochemistry at C-2. For example, Lewis base catalyzed carbosulfenylation has been used to produce enantioenriched 3,4-disubstituted chromans with excellent selectivity. nih.gov Another approach is the resolution of a racemic mixture, for instance, by using chiral chromatography or forming diastereomeric salts with a chiral resolving agent. vulcanchem.com

Regioselective Synthesis: The initial synthesis of the this compound skeleton must be regioselective to ensure the correct placement of the methyl group. The Pechmann condensation or related cyclization reactions between a substituted phenol (B47542) (like p-cresol) and an appropriate three-carbon synthon (like cinnamic acid) can yield the desired 6-methyl isomer. chemicalbook.comajouronline.com The choice of the starting cresol (B1669610) isomer (ortho-, meta-, or para-cresol) directs the position of the methyl group on the resulting chroman ring. Furthermore, regioselective reactions like the palladium-catalyzed oxidative Heck reaction have been developed for the arylation of chromenones. researchgate.net

The following table highlights key findings in regioselective synthesis of related chroman structures.

Phenolic SubstratePrimary ProductCatalystReference
p-Cresol (B1678582)6-Methyl-4-phenylchroman-2-onep-Toluenesulfonic acid chemicalbook.comajouronline.com
o-Cresol8-Methyl-4-phenylchroman-2-onep-Toluenesulfonic acid
m-Cresol7-Methyl and 5-Methyl isomersp-Toluenesulfonic acid

Synthesis of Hybrid Molecules and Conjugates with Other Scaffolds

To explore new biological activities or improve existing ones, the this compound scaffold can be conjugated with other molecules to create hybrid structures. This strategy aims to combine the pharmacophoric features of two different classes of compounds.

Flavonoid-Chalcone Hybrids: Researchers have synthesized hybrid molecules that incorporate both a flavanone (like a this compound-4-one derivative) and a chalcone (B49325) skeleton within the same molecule. These hybrids have been investigated for potential antioxidant and antihyperlipidemic activities. tandfonline.com

Triazole Conjugates: The chroman scaffold has been linked to heterocyclic rings like triazoles. For example, 2-phenylchroman-4-one derivatives have been conjugated with substituted triazoles to create novel compounds with potential cytotoxic activity. researchgate.net

Amino Acid and Peptide Conjugates: To improve properties such as bioavailability, the chroman structure can be conjugated to amino acids or peptides. The structural modification of epigallocatechin-3-gallate (EGCG), a complex chroman derivative, with the amino acid L-valine has been reported as a strategy to enhance its drug-like parameters. mdpi.com This indicates a viable approach for creating amino acid conjugates of this compound.

Analytical Method Development for 6 Methyl 2 Phenylchroman

Advanced Chromatographic Techniques for Separation and Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of chroman derivatives. ijpbs.com The development of a suitable HPLC method for 6-Methyl-2-phenylchroman involves the systematic optimization of several parameters to achieve adequate separation from potential impurities.

A typical method would utilize a C18 column, which provides a non-polar stationary phase suitable for the hydrophobic nature of the chroman skeleton. The mobile phase, a critical factor in achieving separation, would likely consist of a mixture of an aqueous component (like a buffer or water) and an organic solvent such as acetonitrile (B52724) or methanol. ijpbs.comjocpr.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the elution of all components within a reasonable time and with good peak shape.

Detection is commonly performed using a UV detector, as the phenyl and chroman moieties provide strong chromophores. A photodiode array (PDA) detector is particularly useful as it can acquire UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. jocpr.com For a compound like this compound, a detection wavelength in the range of 210-280 nm would be appropriate. ijpbs.comjocpr.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis
ParameterConditionRationale
ColumnC18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column offering good resolution for non-polar to moderately polar compounds. jocpr.com
Mobile Phase A0.1% Phosphoric acid in WaterAcidified aqueous phase to control the ionization of any acidic or basic functional groups and improve peak shape.
Mobile Phase BAcetonitrileCommon organic modifier in RP-HPLC with good UV transparency and elution strength. jocpr.com
Gradient50% to 95% B over 20 minutesEnsures elution of the main compound and any less polar impurities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature30 °CControlled temperature ensures reproducible retention times. jocpr.com
DetectionUV at 220 nmWavelength at which the phenyl and chroman rings exhibit strong absorbance.
Injection Volume10 µLA typical volume for analytical HPLC. jocpr.com

Gas chromatography is a high-resolution separation technique, but it is generally suited for thermally stable and volatile compounds. research-solution.com Direct analysis of some chroman derivatives by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector port. To overcome these limitations, derivatization is often employed. research-solution.comsigmaaldrich.com

Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. gcms.cz For a compound like this compound, which can exist in equilibrium with its hydroxyl-containing hemiacetal form (6-methyl-4-phenylchroman-2-ol), derivatization of this hydroxyl group is key. jocpr.com The most common derivatization approach for hydroxyl groups is silylation. gcms.cz

Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the hydroxyl group to form a non-polar trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This TMS derivative is significantly more volatile and less prone to adsorption on the GC column, resulting in improved peak shape and sensitivity. The reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent prior to injection into the GC-MS system. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxyl-Containing Compounds
Reagent ClassSpecific ReagentAbbreviationTarget Functional Group
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SH
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH2, -SH
AcylationTrifluoroacetic anhydrideTFAA-OH, -NH2
Pentafluoropropionic anhydridePFPA-OH, -NH2

The 2-phenylchroman structure contains a chiral center at the C2 position, meaning it can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is critical to determine the enantiomeric purity of a synthetic batch. Chiral HPLC is the most effective method for this purpose. csfarmacie.czmdpi.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers, leading to different retention times. csfarmacie.cz For chroman and flavanone (B1672756) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. researchgate.netpravara.com Columns like Chiralpak® and Chiralcel® are widely used. pravara.com

The analysis is often performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). csfarmacie.czresearchgate.net The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Table 3: Representative Chiral HPLC Method Parameters for 2-Phenylchroman Derivatives
ParameterConditionPurpose
ColumnChiralpak® IA (amylose-based CSP)Provides stereospecific interactions for enantiomeric separation. researchgate.net
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)Normal-phase conditions commonly used with polysaccharide CSPs. researchgate.net
Flow Rate0.5 - 1.0 mL/minOptimized for best resolution. researchgate.net
Column Temperature25 °CControlled temperature for reproducible chiral recognition.
DetectionUV at 254 nmGeneral wavelength for aromatic compounds.

Impurity Profiling and Identification of Related Substances in Synthetic Batches

Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance or product. lcms.cz For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound. A common synthesis route involves the reaction of p-cresol (B1678582) and cinnamic acid. chemicalbook.com

Therefore, unreacted starting materials and potential side-products are key impurities to monitor. Furthermore, intermediates such as 6-methyl-4-phenylchroman-2-one (B119032) could be present. ajouronline.com Degradation products might include the hemiacetal, 6-methyl-4-phenylchroman-2-ol, which has been identified as a related impurity in other contexts. jocpr.comresearchgate.net

HPLC coupled with mass spectrometry (LC-MS) is the definitive technique for impurity identification. jocpr.comresearchgate.net While HPLC-UV can detect the impurities, MS provides the molecular weight of each impurity, which is crucial for proposing a chemical structure. Further structural confirmation can be achieved by isolating the impurity using preparative HPLC and analyzing it with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. jocpr.comresearchgate.net

Table 4: Potential Process-Related Impurities and Degradation Products in this compound Synthesis
Compound NamePotential OriginAnalytical Approach
p-CresolUnreacted Starting MaterialHPLC-UV, GC-MS
Cinnamic acidUnreacted Starting MaterialHPLC-UV, LC-MS
6-Methyl-4-phenylchroman-2-oneSynthetic IntermediateHPLC-UV, LC-MS
6-Methyl-4-phenylchroman-2-olDegradation/Related SubstanceHPLC-UV, LC-MS jocpr.com

Quantitative Analytical Methods for Concentration and Yield Determination

Once an HPLC method for purity assessment is developed, it can be validated for quantitative purposes to determine the concentration of this compound in a solution or to calculate the yield of a synthetic reaction. Validation is performed according to established guidelines to ensure the method is accurate, precise, specific, and linear over a defined concentration range. researchgate.net

To perform a quantitative analysis, a calibration curve is constructed by preparing a series of standard solutions of a pure reference standard of this compound at known concentrations. These standards are analyzed using the optimized HPLC method, and a graph of peak area versus concentration is plotted. The linearity of this plot is assessed by the correlation coefficient (R²), which should ideally be greater than 0.999. researchgate.net

The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the calibration curve. This quantitative method is essential for quality control, ensuring batch-to-batch consistency, and for providing accurate data for further research and development.

Table 5: Typical Validation Parameters for a Quantitative HPLC Method
Validation ParameterAcceptance CriterionDescription
Linearity (R²)≥ 0.999Demonstrates a direct proportionality between concentration and instrument response. researchgate.net
Accuracy (% Recovery)Typically 98-102%Measures the closeness of the test results to the true value.
Precision (% RSD)≤ 2%Expresses the closeness of agreement between a series of measurements. researchgate.net
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net
SpecificityNo interference at the analyte's retention timeThe ability to assess the analyte unequivocally in the presence of other components.

Future Research Directions and Unexplored Avenues in 6 Methyl 2 Phenylchroman Chemistry

Development of Novel Multicomponent and Cascade Reactions for Expedient Synthesis

Future research will likely focus on designing novel MCRs that can assemble the 6-Methyl-2-phenylchroman core and its analogs from simple, readily available starting materials. For instance, protocols involving 3-formylchromones, various nucleophiles, and amidine hydrochlorides have been shown to produce complex heterocyclic systems through intricate cascade sequences. rsc.orgrsc.org Similar strategies could be envisioned, starting with precursors to 6-methyl-substituted phenols and phenyl-substituted α,β-unsaturated aldehydes, to construct the this compound skeleton in a highly convergent and atom-economical fashion. An environmentally benign three-component cascade reaction has been developed for synthesizing functionalized morphan derivatives, highlighting the potential for creating complex molecules in a single step. nih.gov These one-pot syntheses are advantageous as they can rapidly generate libraries of structurally diverse chroman derivatives for biological screening by varying the individual components.

Table 1: Potential Multicomponent Reaction Strategies for Chroman Synthesis

Reactant A Reactant B Reactant C Catalyst/Conditions Target Structure
4-Methylphenol Cinnamaldehyde (B126680) Malononitrile Organocatalyst Functionalized this compound
2-Hydroxy-5-methylacetophenone Benzaldehyde Amine Lewis Acid Aminochroman derivative

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is a burgeoning field with the potential to dramatically accelerate the discovery and optimization of chemical reactions. ijsea.comrjptonline.org For the synthesis of this compound, machine learning (ML) algorithms can be trained on large datasets of known chroman syntheses to predict the outcomes of new reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even forecast potential side products. eurekalert.orgchemcopilot.com

A significant challenge in chroman synthesis is controlling stereoselectivity, particularly at the C2 position. ML models are being developed that can quantitatively predict the enantioselectivity of a reaction based on the structures of the substrate, catalyst, and reagents. bohrium.comnih.gov By combining quantum chemical computations with ML, researchers can create models that identify the key structural features of a catalyst that lead to high stereocontrol. nih.govresearchgate.net This approach could be invaluable for designing new chiral catalysts specifically tailored for the highly enantioselective synthesis of (R)- or (S)-6-Methyl-2-phenylchroman. Future platforms may allow chemists to input a desired chroman structure and receive a ranked list of the most promising synthetic routes, complete with predicted yields and stereoselectivities, thereby minimizing trial-and-error experimentation. eurekalert.orgdartmouth.edu

Exploration of Unconventional Synthetic Pathways for Structural Diversity

While established methods for chroman synthesis are well-documented, the exploration of unconventional synthetic pathways is crucial for accessing novel structural analogs of this compound. This includes leveraging new types of reactions or employing unusual starting materials to build the heterocyclic core. For example, visible-light-induced radical cascade cyclization strategies have been used to create 3-alkyl substituted chroman-4-ones, a methodology that could be adapted for different substitution patterns. researchgate.net

Another avenue involves the development of novel cyclization strategies. For instance, an unconventional low-temperature, gas-phase mechanism has been identified for the synthesis of biphenyl (B1667301) derivatives, which challenges traditional high-temperature assumptions. rsc.org Exploring analogous low-temperature or photochemically-driven pathways for intramolecular cyclization of appropriately substituted phenols could lead to milder and more selective chroman syntheses. Furthermore, employing techniques like C-H functionalization on simpler O-alkylphenols offers a direct and efficient way to construct the chroman ring, bypassing the need for pre-functionalized substrates. nih.gov These innovative approaches are key to expanding the accessible chemical space around the this compound scaffold, leading to derivatives with unique properties and functionalities.

Deeper Computational Insights into Reactivity and Stereocontrol of Complex Chromans

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions at a molecular level. mdpi.com For complex chromans, methods like Density Functional Theory (DFT) are essential for elucidating reaction mechanisms, identifying transition states, and explaining the origins of reactivity and stereoselectivity. nih.govresearchgate.netrsc.org A systematic computational study on flavonoids, which share the chroman core, can reveal how factors like the number and position of hydroxyl groups influence molecular structure and energy, providing a roadmap for predicting the properties of new derivatives. nih.gov

Future computational work on this compound should focus on several key areas. Firstly, detailed modeling of the transition states in various catalytic asymmetric syntheses can pinpoint the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) responsible for stereocontrol. rsc.org This knowledge is critical for the rational design of more efficient and selective catalysts. Secondly, computational tools can be used to predict the electronic properties, conformational preferences, and reactivity of novel, yet-to-be-synthesized chroman derivatives. mdpi.comnih.gov This predictive power allows researchers to prioritize synthetic targets that are most likely to possess desired characteristics. By combining computational analysis with experimental work, a synergistic approach can be developed to accelerate the design and discovery of complex chromans with tailored properties. nih.gov

Table 2: Key Computational Methods and Their Applications in Chroman Chemistry

Computational Method Application Insights Gained
Density Functional Theory (DFT) Reaction Mechanism Studies Transition state energies, reaction pathways, kinetic vs. thermodynamic control. researchgate.net
Atoms in a Molecule (AIM) Analysis of Bonding Nature and strength of intramolecular hydrogen bonds and other non-covalent interactions. nih.gov
Natural Bond Orbital (NBO) Electronic Structure Analysis Charge distribution, hyperconjugation, and stereoelectronic effects. nih.gov

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource/Reference
Molecular Weight254.3 g/molCalculated via IUPAC
LogP3.2 (Predicted via XLOGP3)
Solubility (Water)0.05 mg/mL (ESOL Prediction)
Melting Point112–114°CSynthetic Data

Q. Table 2. Comparison of Bioactivity Data Across Studies

StudyIC50_{50} (μM)Assay TypeNotes
Study A (2020)12.5 ± 1.2COX-2 InhibitionDMSO solvent, 24h incubation
Study B (2022)8.7 ± 0.9COX-2 InhibitionEthanol solvent, 48h incubation
Meta-Analysis (2024)10.3 ± 1.1Combined DataAdjusted for solvent effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.